molecular formula C78H119FN12O34 B15144752 M-MoDE-A (2)

M-MoDE-A (2)

Cat. No.: B15144752
M. Wt: 1787.8 g/mol
InChI Key: IKWVRATZKUBMFQ-VSYHIQGSSA-N
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Description

M-MoDE-A (2) is a bifunctional small molecule that promotes the degradation of extracellular proteins through the asialoglycoprotein receptor (ASGPR) . This compound is part of the lysosome-targeting chimera (LYTAC) family, which is designed to facilitate targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-MoDE-A (2) involves multiple steps, including the formation of bifunctional linkers and the attachment of targeting ligands. The reaction conditions typically require precise control of temperature, pH, and solvent composition to ensure the stability and activity of the final product .

Industrial Production Methods

Industrial production of M-MoDE-A (2) involves large-scale synthesis using automated reactors and purification systems. The process includes rigorous quality control measures to ensure the consistency and purity of the compound. The production methods are designed to be scalable and cost-effective, allowing for the efficient manufacture of M-MoDE-A (2) for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

M-MoDE-A (2) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include modified versions of M-MoDE-A (2) with enhanced or altered biological activities. These products are often used in further research to explore new therapeutic applications and improve the compound’s efficacy .

Scientific Research Applications

M-MoDE-A (2) has a wide range of scientific research applications, including:

Mechanism of Action

M-MoDE-A (2) exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells. This binding facilitates the internalization of the compound and its target proteins into lysosomes, where they are degraded. The molecular targets include various extracellular proteins, and the pathways involved are primarily related to lysosomal degradation and protein turnover .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

M-MoDE-A (2) is unique due to its specific bifunctional design, which allows for targeted degradation of extracellular proteins through ASGPR. This specificity and efficiency make it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C78H119FN12O34

Molecular Weight

1787.8 g/mol

IUPAC Name

N-[2-[[1,3-bis[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-2-oxoethyl]-4-[2-[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]quinolin-6-yl]oxybutanamide

InChI

InChI=1S/C78H119FN12O34/c1-47(95)84-66-72(107)69(104)58(41-92)123-75(66)120-34-31-113-28-25-110-22-15-80-62(100)12-19-116-44-78(45-117-20-13-63(101)81-16-23-111-26-29-114-32-35-121-76-67(85-48(2)96)73(108)70(105)59(42-93)124-76,46-118-21-14-64(102)82-17-24-112-27-30-115-33-36-122-77-68(86-49(3)97)74(109)71(106)60(43-94)125-77)88-65(103)39-83-61(99)5-4-18-119-52-8-10-54-50(37-52)6-9-55(87-54)56-40-91(90-89-56)51-7-11-57(98)53(79)38-51/h6-11,37-38,40,58-60,66-77,92-94,98,104-109H,4-5,12-36,39,41-46H2,1-3H3,(H,80,100)(H,81,101)(H,82,102)(H,83,99)(H,84,95)(H,85,96)(H,86,97)(H,88,103)/t58-,59-,60-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1

InChI Key

IKWVRATZKUBMFQ-VSYHIQGSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)CCCOC4=CC5=C(C=C4)N=C(C=C5)C6=CN(N=N6)C7=CC(=C(C=C7)O)F)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)CCCOC4=CC5=C(C=C4)N=C(C=C5)C6=CN(N=N6)C7=CC(=C(C=C7)O)F)CO)O)O

Origin of Product

United States

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